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L-Norleucine-d9

Cat. No.: B589503
CAS No.: 1331889-36-1
M. Wt: 140.23
InChI Key: LRQKBLKVPFOOQJ-PLJAHZBCSA-N
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Description

Role of Deuterated Amino Acids as Advanced Research Tools in Biological Systems

Among the various stable isotope probes, deuterated amino acids—where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as particularly valuable research tools. researchgate.net Amino acids are the fundamental building blocks of proteins, placing them at the center of cellular function. By introducing deuterated amino acids, researchers can effectively "tag" proteins and peptides. biosyn.com

One of the most prominent applications is in quantitative proteomics, often using a method called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-proteomics.com In a typical SILAC experiment, one population of cells is grown in a medium containing normal "light" amino acids, while another is grown in a medium with "heavy," deuterated amino acids. creative-proteomics.comoup.com The heavy amino acids are incorporated into all newly synthesized proteins. creative-proteomics.com The two cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the relative abundance of each protein between the two samples. oup.com

Deuterated amino acids also serve as ideal internal standards for the highly sensitive and specific quantification of amino acids in complex biological samples, such as soil extracts or even meteorites. researchgate.netnasa.gov By adding a known quantity of the deuterated standard, researchers can accurately determine the concentration of the corresponding natural amino acid in the sample. researchgate.net This method overcomes variations in sample preparation and instrument response, leading to more reliable and reproducible results. nasa.gov Furthermore, the use of deuterated acid in hydrolysis can help in the unbiased analysis of L- and D-amino acid ratios in protein samples. mdpi.com

Overview of L-Norleucine-d9 as a Non-Canonical Amino Acid Isotopic Probe

While the 20 canonical amino acids are the primary components of proteins, scientists also utilize non-canonical amino acids (ncAAs) for specialized research applications. isotope.comnih.gov L-Norleucine is one such ncAA. It is an isomer of the canonical amino acid leucine (B10760876), with a straight six-carbon chain. chemsrc.comwikipedia.org Because of its structural similarity to methionine, it can be used to probe protein structure and function. wikipedia.org

This compound is the deuterated form of L-Norleucine, where nine hydrogen atoms have been replaced with deuterium. medchemexpress.com This heavy labeling makes it an excellent internal standard for mass spectrometry-based analyses. pharmaffiliates.comthegoodscentscompany.com As a non-canonical amino acid, it is not naturally incorporated into proteins, which provides a distinct advantage in certain experimental designs. For instance, in quantitative proteomics studies, L-Norleucine can be used as an internal standard for the accurate quantification of peptides without interfering with the measurement of natural amino acids. researchgate.net

The use of ncAAs like this compound allows for the introduction of unique probes into biological systems. acs.orgnih.gov These probes can be used to study enzyme mechanisms, protein stability, and protein-protein interactions with a high degree of specificity. acs.org The defined mass shift provided by the nine deuterium atoms in this compound allows for clear and unambiguous detection in complex biological mixtures, solidifying its role as a specialized and powerful tool in the arsenal (B13267) of chemical biologists. medchemexpress.compharmaffiliates.com

Data Tables

Table 1: Properties of L-Norleucine and this compound

PropertyL-NorleucineThis compound
Synonym (S)-2-Aminohexanoic acid(S)-2-Aminohexanoic acid-d9
Molecular Formula C₆H₁₃NO₂C₆H₄D₉NO₂
Molecular Weight 131.17 g/mol 140.23 g/mol
CAS Number 327-57-11331889-36-1

Data sourced from references chemsrc.commedchemexpress.compharmaffiliates.comchemspider.com

Properties

CAS No.

1331889-36-1

Molecular Formula

C6H13NO2

Molecular Weight

140.23

IUPAC Name

(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-PLJAHZBCSA-N

SMILES

CCCCC(C(=O)O)N

Synonyms

(S)-2-Aminohexanoic Acid-d9;  (S)-Norleucine-d9;  (S)-α-Aminohexanoic Acid-d9;  2-Aminocaproic Acid-d9;  2-Aminohexanoic Acid-d9;  Caprine-d9;  Glycoleucine-d9;  (S)-2-Aminohexanoic Acid-d9;  L-(+)-Norleucine-d9;  L-2-Aminohexanoic Acid-d9;  NSC 10378-d9;  NSC

Origin of Product

United States

Synthesis and Isotopic Characterization of L Norleucine D9 for Research Applications

Chemical Synthesis Pathways for Deuterated L-Norleucine

The synthesis of L-Norleucine-d9 requires precise methodologies that not only incorporate deuterium (B1214612) atoms at specific locations but also maintain the essential L-stereochemistry at the α-carbon.

Achieving high chiral purity is critical for the application of this compound in biological systems. Several stereoselective strategies can be employed to ensure the desired (S)-configuration.

One robust approach involves asymmetric synthesis using chiral auxiliaries or catalysts . For instance, a glycine (B1666218) Schiff base can undergo asymmetric phase-transfer catalysis to introduce the butyl side chain, establishing the chiral center. nih.gov Subsequent steps would then focus on incorporating deuterium.

Another powerful method is enzymatic resolution or synthesis . Biocatalytic strategies offer exceptional stereoselectivity. nih.govchemrxiv.org For example, enzymes like D-amino acid oxidases or L-amino acid ligases can be used to selectively process a racemic mixture, yielding the desired L-enantiomer. researchgate.net Alternatively, a PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst for the α-deuteration of a wide range of L-amino acids with strict stereoselectivity. nih.gov Similarly, a chemo-enzymatic cascade can produce optically pure L-amino acids from racemic hydantoins. researchgate.net These enzymatic methods benefit from mild reaction conditions and the inherent selectivity of biological catalysts. chemrxiv.org

A third strategy relies on chirality transcription , using a chiral template to direct the stereochemical outcome. This method has been successfully applied to produce chirally deuterated L-amino acids from a carbohydrate-based template, ensuring high enantiomeric purity in the final product. tandfonline.com

The enantiomeric purity of the final this compound product is typically confirmed using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govsigmaaldrich.com

The incorporation of nine deuterium atoms onto the butyl side chain of norleucine (positions 3, 4, 5, and 6) requires advanced deuteration techniques.

A common strategy is the catalytic reduction of an unsaturated precursor with deuterium gas (D₂) . For example, a precursor molecule containing double or triple bonds in the side chain can be subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) or platinum oxide catalyst under a D₂ atmosphere. cdnsciencepub.com This method can achieve high levels of deuterium incorporation.

A more modern and highly efficient approach is the direct, site-selective C(sp³)–H deuteration using heavy water (D₂O) as an inexpensive and readily available deuterium source. researchgate.net Metal-free radical-based methods can achieve monodeuteration at specific aliphatic C-H bonds. For substrates like L-norleucine derivatives, a remote hydrogen atom transfer (HAT) strategy can be employed to generate a radical at the desired carbon position, which is then quenched by a deuterium atom from D₂O. researchgate.net Achieving full deuteration (d9) would require a deuterated starting material or multiple cycles of a highly efficient exchange process.

Another method involves using deuterated building blocks in a convergent synthesis. For example, a fully deuterated butyl halide (bromo- or iodo-butane-d9) could be used to alkylate a glycine enolate equivalent that is protected by a chiral auxiliary, thereby constructing the deuterated side chain in a stereocontrolled manner.

The precise location and extent of deuterium incorporation are subsequently verified using mass spectrometry and NMR spectroscopy. rsc.org

Stereoselective Synthesis Methodologies for Chiral Purity

Isotopic Purity and Enrichment Analysis of this compound

Confirming the isotopic purity and the degree of enrichment is a critical step to validate the utility of this compound as a research tool. This is primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgnasa.gov

Mass spectrometry (MS) is the principal technique for quantifying the degree of deuteration. researchgate.net High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements that can distinguish between the unlabeled compound and its various deuterated isotopologues. rsc.orgresearchgate.net

The analysis involves comparing the mass spectrum of the deuterated standard with its unlabeled counterpart. researchgate.net The isotopic distribution pattern in the mass spectrum reveals the percentage of molecules that have incorporated the desired number of deuterium atoms (e.g., d9) versus those with fewer (d0 through d8). The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated molecule [M+d9+H]⁺ compared to the sum of all isotopologue ions. researchgate.net This quantitative analysis confirms the success of the deuteration strategy and provides a precise value for isotopic enrichment. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons on the butyl side chain (at C3, C4, C5, and C6) will be significantly diminished or absent. The degree of deuteration at each position can be estimated by comparing the integration of the residual proton signals to a non-deuterated internal standard or to the signal of the non-deuterated α-proton. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the positions of deuterium incorporation. This confirms that the labeling has occurred at the intended sites on the butyl chain.

¹³C NMR (Carbon-13 NMR): In a proton-decoupled ¹³C NMR spectrum, carbon atoms bonded to deuterium exhibit a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and an upfield isotopic shift compared to carbons bonded to protons. nih.gov This provides unambiguous evidence of the C-D bonds and their locations.

Together, these NMR techniques provide a comprehensive picture of the isotopic distribution and structural purity of the synthesized this compound. rsc.org

Table 1: Comparison of Analytical Techniques for Isotopic Purity Analysis

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Overall degree of deuteration, isotopic enrichment, distribution of isotopologues (d0-d9). researchgate.netresearchgate.net High sensitivity, requires very small sample amounts, provides quantitative data on enrichment. researchgate.net Does not typically provide information on the specific location of the deuterium atoms. nasa.gov
NMR Spectroscopy Specific location of deuterium atoms, structural integrity of the molecule, confirmation of chiral purity. rsc.orgnasa.gov Provides detailed structural information, unambiguously confirms label positions. nasa.gov Lower sensitivity than MS, requires larger sample amounts, can be less precise for quantifying very high levels of enrichment.

Quantitative Mass Spectrometry for Deuteration Degree Determination

Physicochemical Validation of this compound for Downstream Research

The physicochemical properties of this compound are nearly identical to those of its non-deuterated analog, L-Norleucine, with the most significant difference being its molecular weight due to the presence of nine deuterium atoms. This similarity ensures that it behaves almost identically in chromatographic systems and biological assays, a crucial requirement for its use as an internal standard. mdpi.com

Table 2: Physicochemical Properties of L-Norleucine

Property Value Reference
Systematic IUPAC Name (2S)-2-Aminohexanoic acid nih.gov
Molecular Formula C₆H₁₃NO₂ wikipedia.org
Molecular Weight (L-Norleucine) 131.17 g/mol nih.gov
Molecular Weight (this compound) approx. 140.23 g/mol Calculated
Melting Point 301 °C (decomposes) wikipedia.org
Water Solubility 16 g/L at 23 °C wikipedia.org
Appearance White solid wikipedia.org
pKa (carboxyl) 2.39 wikipedia.org
pKa (amino) 9.76 wikipedia.org

Chromatographic Purity Assessment and Contaminant Profiling

The chemical purity of this compound is a critical parameter that is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a frequently employed method to determine the purity of the compound, with commercial standards often reporting purities greater than 95% or 98%. lgcstandards.comlgcstandards.com This analysis separates the main compound from any synthesis-related impurities or degradation products.

Contaminant profiling is essential to ensure that the isotopic standard does not introduce interference in sensitive analytical methods. The primary "contaminant" of interest is the unlabeled L-Norleucine and partially deuterated isotopologues. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the definitive technique for this purpose. mdpi.comresearchgate.net Mass fragmentography allows for the selective monitoring and quantification of ions corresponding to both the deuterated standard and its non-deuterated counterpart, thereby determining the isotopic purity and the concentration of any unlabeled analyte. researchgate.netnasa.gov Other potential contaminants can arise from the imperfect selectivity of enzymes if biosynthetic routes are used. nih.gov

Table 1: Analytical Methods for Purity and Contaminant Assessment

Analytical Technique Purpose Typical Findings Reference
High-Performance Liquid Chromatography (HPLC) Assesses chemical purity by separating the target compound from non-isotopic impurities. Purity often exceeds 95-98%. lgcstandards.comlgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) Quantifies volatile amino acid derivatives and assesses isotopic distribution. Used to determine tracer-to-tracee ratios and confirm isotopic enrichment. nasa.govresearchgate.net

Stereochemical Integrity Determination for Biological Specificity

For applications involving biological systems, the stereochemical configuration of an amino acid is of utmost importance. This compound must possess the correct L-configuration, as biological processes such as protein synthesis are highly stereospecific. medchemexpress.com The introduction of the deuterium atoms must not lead to racemization, which would result in a mixture of L- and D-enantiomers and compromise its function as a biologically relevant standard.

The synthesis of optically pure amino acids often involves stereoselective enzymatic reactions or resolution of a racemic mixture. google.com A synthesis method for a related compound, L-2-methyl norleucine, achieved an optical purity of over 99% through an enzymolysis and resolution step. google.com The stereochemical integrity of this compound is confirmed by analyzing its enantiomeric excess (e.e.). Techniques such as chiral chromatography (both GC and HPLC) are standard for separating and quantifying the L- and D-enantiomers. High enantiomeric purity ensures that the labeled standard accurately mimics the biological behavior of the natural L-amino acid.

Table 2: Stereochemical Analysis of this compound

Parameter Importance Method of Verification Target Specification Reference
Stereochemical Configuration Essential for biological activity and specificity, as enzymes are stereoselective. Chiral Chromatography (HPLC or GC) L-configuration medchemexpress.comgoogle.com

Advanced Analytical Methodologies for L Norleucine D9 Research

Mass Spectrometry-Based Detection and Quantification Strategies

Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Norleucine-d9, offering high sensitivity and specificity. Its coupling with chromatographic techniques allows for the resolution of complex mixtures and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound in intricate biological samples. researchgate.netcuni.cz This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. For amino acid analysis, including L-norleucine, reversed-phase chromatography is often employed, sometimes requiring pre-column derivatization to enhance retention and sensitivity. nih.govnih.gov A study detailed a method using ultra-high performance liquid chromatography (UHPLC) with fluorescence detection after derivatization, which successfully quantified norleucine in complex fermentation broths. nih.govnih.gov The high resolution and sensitivity of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, enable the accurate measurement of the mass difference between this compound and its unlabeled counterpart, which is essential for its use as an internal standard. thermofisher.comnih.gov The ability of LC-MS to handle complex matrices makes it invaluable for proteomic and metabolomic studies where precise quantification of amino acids is necessary. mdpi.comnih.gov

Table 1: LC-MS Parameters for Amino Acid Analysis
ParameterDescriptionCommon Application for this compound
ChromatographyReversed-Phase (RP) or Ion-Exchange (IEC)RP-UHPLC for high-resolution separation from other amino acids. nih.govnih.gov
ColumnC18, often with sub-2 µm particles or core-shell technologySub-2 µm particle C18 columns provide excellent separation efficiency. nih.gov
DerivatizationPre-column with reagents like o-phthaldialdehyde (OPA)Enhances chromatographic retention and detection sensitivity. nih.govnih.gov
Mass SpectrometerTriple Quadrupole (QqQ), Orbitrap, Time-of-Flight (TOF)Used for targeted quantification (QqQ) or high-resolution accurate mass measurements (Orbitrap, TOF). thermofisher.comnih.gov
Ionization SourceElectrospray Ionization (ESI)Standard for ionizing amino acids from the liquid phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of amino acids, though it requires the conversion of non-volatile compounds like this compound into volatile derivatives. mdpi.com This derivatization step, often involving silylation, makes the amino acid suitable for separation in the gas phase. GC-MS offers excellent chromatographic resolution and is well-suited for metabolomic studies focusing on small molecules. researchgate.net The Human Metabolome Database, for instance, contains GC-MS data for L-norleucine, detailing its retention index and mass spectrum after trimethylsilyl (B98337) (TMS) derivatization. The resulting mass spectra provide characteristic fragmentation patterns that can be used for identification and quantification.

Table 2: GC-MS Parameters for L-Norleucine Analysis
ParameterExample from Human Metabolome Database
Derivative Type1 TMS (Trimethylsilyl)
Derivative FormulaC9H21NO2Si
Column Type5%-phenyl-95%-dimethylpolysiloxane capillary column
Retention Index1199.69 (based on n-alkanes C10–C36)

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and the local chemical environment of atoms. researchgate.net

Deuterium (B1214612) NMR for Direct Tracer Tracking in Biological Systems

Deuterium (²H) NMR spectroscopy offers a unique way to directly observe and track the fate of deuterium-labeled compounds like this compound in biological systems. nih.govnih.gov Since the natural abundance of deuterium is very low, the signals from the labeled compound are distinct and can be readily detected against a low background. nih.gov This makes ²H NMR an excellent tool for in vivo metabolic studies, allowing researchers to follow the incorporation and turnover of the labeled amino acid in real-time. rsc.org The technique has been successfully used to measure tissue perfusion by tracking the uptake of deuterated water. nih.gov Similarly, it can be applied to monitor the metabolic pathways involving this compound.

High-Resolution Chromatographic Separation Techniques for this compound and its Metabolites

The accurate quantification and separation of this compound and its potential metabolites from complex biological matrices necessitate the use of advanced and high-resolution chromatographic techniques. These methods offer the sensitivity and selectivity required for distinguishing the deuterated analog from its naturally occurring counterparts and other amino acids.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful analytical tool for the rapid and efficient separation of amino acids, including this compound. This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, provides significantly faster analysis times and superior resolution compared to conventional HPLC. lcms.czhplc.eu

A common strategy for analyzing amino acids by UHPLC involves pre-column derivatization to enhance their chromatographic retention on reversed-phase columns and to improve detection sensitivity. knauer.netshimadzu.com One of the most widely used derivatizing agents is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, such as the one in this compound, to form highly fluorescent isoindole derivatives. knauer.netjascoinc.com This allows for sensitive detection using a fluorescence detector. jasco-global.com

The separation is typically achieved on a C18 reversed-phase column, where a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. nih.gov The high resolving power of UHPLC is crucial for separating the derivatized this compound from other structurally similar amino acids and their deuterated or non-deuterated forms. lcms.cz The use of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) can provide even greater selectivity and confirmatory analysis. protocols.io

Table 1: Exemplary UHPLC Parameters for this compound Analysis

ParameterDescription
Column Reversed-phase C18, sub-2 µm particle size (e.g., 1.8 µm)
Dimensions e.g., 2.1 x 150 mm
Mobile Phase A Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer)
Mobile Phase B Acetonitrile or Methanol
Derivatization Pre-column with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol)
Detection Fluorescence Detector (Ex: ~340 nm, Em: ~450 nm)
Flow Rate Typically in the range of 0.4 - 0.6 mL/min
Temperature Controlled, often between 30-50°C

Dedicated Amino Acid Analyzer Applications

Dedicated amino acid analyzers, often considered the "gold standard" for amino acid quantification, provide a robust and reproducible method for the analysis of this compound. sykam.commembrapure.de These systems are typically based on ion-exchange chromatography with post-column derivatization using ninhydrin (B49086). aurigaresearch.comhitachi-hightech.com

In this technique, amino acids are separated on a cation-exchange column based on their net charge, which is influenced by the pH of the mobile phase. hitachi-hightech.comresearchgate.net A stepwise gradient of lithium citrate (B86180) buffers with increasing pH and ionic strength is commonly used to elute the amino acids from the column. scienceasia.orgusp.org Because L-Norleucine is a neutral amino acid, its elution time is well-defined within the chromatographic run.

After separation, the eluted amino acids are mixed with ninhydrin reagent in a heated reaction coil. aurigaresearch.com Ninhydrin reacts with primary and secondary amines to produce a colored compound, typically Ruhemann's purple, which is detected spectrophotometrically at 570 nm. hitachi-hightech.com A secondary wavelength of 440 nm is also monitored for the detection of imino acids like proline. The high specificity of the ninhydrin reaction and the precise control over the chromatographic conditions ensure accurate and reliable quantification. sykam.com L-norleucine is frequently used as an internal standard in this method to ensure accuracy. core.ac.uk

Table 2: Typical Parameters for Dedicated Amino Acid Analyzer

ParameterDescription
Separation Principle Cation-Exchange Chromatography
Column Cation-exchange resin
Mobile Phase Stepwise gradient of lithium citrate buffers with increasing pH
Derivatization Post-column with Ninhydrin reagent
Reaction Temperature Elevated, typically in a reaction coil
Detection Spectrophotometric at 570 nm and 440 nm
Key Advantage High reproducibility and accuracy, considered a reference method

Applications of L Norleucine D9 in Proteomic Research

Stable Isotope Labeling for Quantitative Proteomics (SILAC Principles and Adaptations)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that has become a cornerstone of quantitative proteomics. isotope.comgbiosciences.com The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of specific amino acids. gbiosciences.comnih.gov One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing stable, heavier isotopes (e.g., ¹³C, ¹⁵N) of the same amino acids. isotope.com Traditionally, SILAC employs heavy versions of arginine and lysine (B10760008) because the enzyme trypsin, commonly used to digest proteins into peptides for analysis, cleaves after these residues, ensuring most peptides are labeled. isotope.com

The adaptation of SILAC to include non-canonical amino acids like L-Norleucine-d9 expands the technique's versatility. L-Norleucine is an isomer of leucine (B10760876) and an analog of methionine. medchemexpress.comchemsrc.com Cells can incorporate it into their proteins in place of methionine. By supplying this compound, an entire proteome can be "heavy-labeled." When the heavy-labeled proteome is mixed with an unlabeled, "light" proteome, every peptide containing the label can be distinguished by mass spectrometry. isotope.com This creates a precise internal standard, allowing for accurate relative quantification of thousands of proteins simultaneously and minimizing errors that can arise from separate sample preparations. isotope.comnih.gov

This compound is instrumental in measuring proteome dynamics, which encompasses both the amount of a protein present (abundance) and the rate at which it is synthesized and degraded (turnover). nih.gov Protein turnover is a fundamental cellular process, and its dysregulation is linked to numerous diseases. nih.gov

To measure turnover, researchers can employ a "pulse-SILAC" approach. Cells are first grown in a standard medium and then switched to a medium containing this compound. Over time, as new proteins are synthesized, they will incorporate the heavy-labeled amino acid. By collecting samples at different time points and analyzing them with mass spectrometry, researchers can track the rate of incorporation of this compound into each protein. usherbrooke.ca The increasing ratio of the "heavy" (d9-labeled) peptide signal to the "light" (pre-existing, unlabeled) peptide signal reveals the synthesis rate. Conversely, a chase experiment, where cells fully labeled with this compound are returned to a light medium, can be used to measure degradation rates by monitoring the disappearance of the heavy signal. usherbrooke.ca These dynamic measurements provide a much deeper understanding of cellular homeostasis than static abundance data alone. nih.gov

Table 1: Hypothetical Protein Turnover Rates Measured by this compound Pulse-SILAC

This table illustrates how data from a pulse-SILAC experiment using this compound could be presented. The half-life indicates how long it takes for half of the existing protein population to be replaced.

Protein IDProtein NameCellular FunctionCalculated Half-Life (Hours)
P04049Cyclin-B1Cell Cycle Regulation8.5
P62258CalmodulinCalcium Signaling48.2
P60709Actin, Cytoplasmic 1Cytoskeleton120.0
P08238Hsp90Protein Folding25.6

A primary application of SILAC-based methods is differential proteome analysis, which compares protein expression levels between two or more distinct biological states (e.g., healthy vs. diseased cells, or treated vs. untreated cells). nih.govnih.gov Using this compound, one cell population (e.g., control) is grown in a "light" medium, while the second population (e.g., experimental) is cultured in a "heavy" medium containing this compound.

After the experimental treatment, the two cell populations are combined in a 1:1 ratio, and the mixed proteome is processed and analyzed by mass spectrometry. isotope.com For any given protein, peptides from the control cells will appear at one mass, while peptides from the experimental cells that have incorporated this compound will appear at a higher mass. The ratio of the heavy to light peak intensities directly reflects the relative abundance of that protein in the experimental condition compared to the control. This approach allows for the identification of proteins that are up- or down-regulated in response to a specific stimulus, providing insights into the molecular mechanisms of cellular processes. researchgate.netmdpi.com

Table 2: Example Data from a Differential Proteome Analysis Using this compound

This table shows hypothetical results from an experiment comparing a drug-treated state ("Heavy" - this compound labeled) to a control state ("Light" - unlabeled). The fold change indicates the change in protein expression upon drug treatment.

Protein IDGene NameDescriptionHeavy/Light RatioLog2 Fold ChangeRegulation
P00533EGFREpidermal growth factor receptor0.45-1.15Down-regulated
P04637TP53Cellular tumor antigen p533.801.93Up-regulated
Q06609STAT3Signal transducer and activator of transcription 31.050.07Unchanged
P10636PRKCAProtein kinase C alpha type8.203.04Up-regulated

Investigating the kinetics of de novo (new) protein synthesis is crucial for understanding how cells adapt to internal and external signals. wikipedia.orghumankinetics.com this compound allows for the precise measurement of the rate at which new proteins are made. nih.govnih.gov In these experiments, cells are exposed to this compound for very short periods (a "pulse"). The amount of the heavy label incorporated into proteins during this window is a direct measure of the synthesis rate at that moment. usherbrooke.ca

This method is particularly powerful for studying rapid cellular responses. For example, when a cell is stimulated with a growth factor, it may quickly ramp up the synthesis of specific proteins involved in cell division. By using a short pulse of this compound, researchers can capture this burst of synthesis, which might be missed in steady-state or long-term labeling experiments. exeter.ac.uk These kinetic studies provide a temporal dimension to proteomic analysis, revealing the immediate impact of stimuli on the cell's protein production machinery. exeter.ac.uk

Differential Proteome Analysis using this compound Labeling Strategies

Incorporation of this compound into Recombinant Proteins for Mechanistic Studies

Beyond global proteomic surveys, this compound is a valuable probe for studying the structure and function of individual, purified proteins. By incorporating this deuterated non-canonical amino acid into a specific protein of interest using recombinant DNA technology, scientists can conduct detailed mechanistic investigations. frontiersin.org

There are two primary strategies for incorporating a non-canonical amino acid like this compound into a recombinant protein: global substitution and site-specific insertion. nih.govnih.gov

Global (Residue-Specific) Incorporation: This method replaces all instances of a particular canonical amino acid with its non-canonical analog. frontiersin.orgnih.gov For this compound, which mimics methionine, this is typically achieved using a methionine-auxotrophic host strain (e.g., E. coli). frontiersin.org These strains cannot synthesize their own methionine and are grown in a defined medium where methionine is depleted and replaced with a high concentration of this compound. The cell's translational machinery then incorporates this compound at the codons that normally specify methionine. frontiersin.orggoogle.com

Site-Specific Incorporation: This more precise technique inserts the non-canonical amino acid at a single, predetermined position within the protein's sequence. nih.govrsc.org This is accomplished using an "orthogonal" aminoacyl-tRNA synthetase and tRNA pair. nih.gov This synthetase is engineered to specifically recognize the non-canonical amino acid (this compound) and attach it to its partner tRNA. The tRNA is engineered to recognize a "blank" codon, typically a stop codon like the amber codon (UAG), that has been introduced into the gene of interest at the desired location. mdpi.com When this system is expressed in a host cell supplied with this compound, the ribosome will read the UAG codon and insert the labeled amino acid, creating a protein with a single, precisely placed probe. nih.gov

Table 3: Comparison of Methodologies for this compound Incorporation

FeatureGlobal (Residue-Specific) IncorporationSite-Specific Incorporation
Principle Exploits host auxotrophy and substrate promiscuity of native tRNA synthetases. frontiersin.orgUses an engineered, orthogonal tRNA synthetase/tRNA pair. nih.gov
Placement Replaces all instances of a specific amino acid (e.g., all Methionines). nih.govInserts at a single, genetically programmed site (e.g., an amber stop codon). mdpi.com
Primary Requirement Auxotrophic host strain, defined growth medium. frontiersin.orgOrthogonal synthetase/tRNA genes, modified target gene. nih.gov
Typical Use Case Altering global protein properties (e.g., hydrophobicity); introducing many isotopic labels. frontiersin.orgIntroducing a single probe for biophysical studies (e.g., NMR, FRET). rsc.org

The accuracy of protein synthesis, known as translational fidelity, is essential for cellular health. youtube.com Errors in this process can lead to misfolded, non-functional, or toxic proteins. This compound can be used to probe the fidelity of the machinery responsible for incorporating methionine. The methionyl-tRNA synthetase (MetRS) is the enzyme that "charges" tRNA molecules with methionine. Due to the structural similarity between methionine and norleucine, MetRS can sometimes mistakenly charge its tRNA with norleucine, leading to its misincorporation into proteins. google.comresearchgate.net

By growing cells in the presence of this compound and then purifying a specific recombinant protein, researchers can use mass spectrometry to precisely quantify the extent of d9-labeled norleucine incorporation at methionine sites. This provides a direct readout of the "error rate" of the MetRS under specific conditions. Such studies can reveal how cellular stress, mutations in the synthetase, or the presence of certain drugs affect the fidelity of protein translation, offering fundamental insights into this critical biological process. youtube.complos.org

Methodologies for Site-Specific and Global Non-Canonical Amino Acid Incorporation

Structural Biology Applications of this compound Labeled Proteins and Peptides

The use of isotopically labeled amino acids is a cornerstone of modern proteomic and structural biology research. This compound, a deuterated form of the methionine analogue L-Norleucine, offers unique advantages for elucidating protein structure, conformation, and interaction dynamics. By replacing methionine residues, which are prone to oxidation, with the stable, isosteric L-Norleucine, researchers can prevent artefactual changes to protein structure and function. wikipedia.orgnih.govcaltech.edu The incorporation of the nine deuterium (B1214612) atoms provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling high-resolution studies that would otherwise be challenging. biorxiv.orgthermofisher.com

Conformational Studies of Proteins with Deuterated Residues via NMR and MS

The study of protein conformation is essential to understanding its function. This compound serves as a critical tool for these investigations by providing a stable, non-oxidizable, and spectroscopically distinct probe within the protein structure.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the complexity of spectra from large proteins often hinders detailed analysis. The strategic incorporation of deuterated amino acids like this compound simplifies these spectra by reducing the number of proton signals and altering nuclear relaxation properties. nih.govtechnologynetworks.com This spectral simplification enhances resolution, allowing for more precise determination of the three-dimensional structure and the characterization of subtle conformational changes. technologynetworks.comncbs.res.innmims.edu NMR is uniquely suited to study biomolecules in a solution state that mimics their natural environment, providing detailed insights into their structure and dynamics. technologynetworks.comnmims.edu

Mass Spectrometry (MS) is another powerful technique for analyzing protein conformation, often through methods like hydrogen-deuterium exchange (HDX-MS). thermofisher.comresearchgate.net In this approach, the rate at which backbone amide protons exchange with deuterium from the solvent is measured. This exchange rate is highly sensitive to the protein's local and global conformation; residues buried within the protein's core or involved in stable secondary structures will exchange more slowly than those in flexible, solvent-exposed regions. By substituting a methionine with this compound, researchers can assess the local environment around that specific residue. The mass shift introduced by the deuterated analogue allows for the unambiguous identification of peptides containing the probe, facilitating the analysis of its conformational state within the larger protein structure. caltech.edu

Table 1: Mass Shift Resulting from Methionine to this compound Substitution. This table illustrates the theoretical mass change when a methionine residue is replaced by this compound in a peptide, a key parameter for mass spectrometry analysis.
Amino AcidChemical FormulaMonoisotopic Mass (Da)Mass Difference (Da)
Methionine (Met)C₅H₁₁NO₂S131.0507-8.9691
This compound (Nle-d9)C₆D₉H₄NO₂122.0816

Investigating Dynamics of Protein-Protein and Protein-Ligand Interactions

Understanding how proteins interact with each other and with small molecule ligands is fundamental to cell biology and drug discovery. This compound is a valuable tool for mapping these interaction interfaces and characterizing the dynamics of complex formation. biorxiv.orgresearchmap.jp

NMR spectroscopy is highly sensitive to changes in the local chemical environment of atomic nuclei. researchmap.jp When a ligand or another protein binds, the chemical shifts of amino acid residues at the interface are often perturbed. This phenomenon, known as Chemical Shift Perturbation (CSP), allows researchers to map binding sites at atomic resolution. biorxiv.org By incorporating this compound at a suspected interaction site (as a methionine substitute), scientists can monitor the signals from this specific residue. The deuteration helps to simplify the spectra, making it easier to resolve and track changes in the Nle-d9 signals upon the addition of a binding partner. biorxiv.orguio.no

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between atoms that are close in space (typically <5 Å), which is invaluable for determining the structure of a protein-ligand complex. researchmap.jp Using a deuterated probe like this compound can help in unambiguously identifying intermolecular NOEs between the labeled residue and the binding partner, providing direct evidence of contact and precise structural information about the complex. biorxiv.org

The example below illustrates hypothetical CSP data. In a real-world experiment, a researcher would record a spectrum of the this compound labeled protein alone and then titrate in the ligand, tracking the movement of the Nle-d9 peak and its neighbors to identify the binding interface and determine the binding affinity.

Table 2: Hypothetical Chemical Shift Perturbation (CSP) Data for a Protein Labeled with this compound at Position 85 (Nle85-d9) Upon Ligand Binding. The table shows significant changes for the labeled residue and its neighbors, indicating their presence at the binding interface.
Residue¹H Chemical Shift (Apo Protein, ppm)¹H Chemical Shift (Ligand-Bound, ppm)Chemical Shift Perturbation (Δδ, ppm)
Val847.858.050.20
Nle85-d98.128.540.42
Ala868.018.190.18
Gly1127.547.550.01

Applications of L Norleucine D9 in Metabolomic Research

Isotopic Tracing for Metabolic Pathway Elucidation

While direct studies detailing carbon flow using L-Norleucine-d9 are specific to its unique metabolic fate, the principle remains the same as for other labeled amino acids like 13C-L-arginine. nih.gov The deuterium (B1214612) label in this compound allows its backbone and fragments to be distinguished from their unlabeled, endogenous counterparts by mass spectrometry. This enables researchers to map its journey and transformation within the cell, revealing how its carbon skeleton is utilized or interconverted. Such studies are crucial for building comprehensive models of cellular metabolic flux. figshare.com

This compound is particularly useful for the quantitative analysis of amino acid metabolism, especially when studying perturbations caused by genetic alterations or external stimuli. nih.govnih.gov As an isomer of the essential amino acid leucine (B10760876), L-Norleucine can be used to probe pathways related to branched-chain amino acid metabolism. medchemexpress.comnih.gov

In studies involving metabolic disruptions, deuterated standards provide a stable reference for quantifying changes in amino acid pools. For instance, research on the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) has shown how it interferes with L-glutamine-dependent metabolic steps. nih.gov In such an experiment, a deuterated amino acid standard like this compound could be used to accurately quantify the resulting perturbations in the broader amino acid profile, providing a clear picture of the metabolic reprogramming induced by the compound. nih.govnih.gov The use of stable isotope tracers provides valuable qualitative information on the origin of metabolites and their relative rates of production under different conditions. nih.gov

Table 1: Examples of Stable Isotope Tracers in Metabolic Pathway Analysis

Isotopic Tracer Application Area Research Finding Citation
13C-L-Arginine Macrophage Metabolism Used to trace arginine metabolism through downstream biochemical reactions, providing insights into the impact of genetic alterations. nih.gov
13C-Glucose General Cellular Metabolism Traced glucose-derived carbon into 187 different metabolites, revealing the extent of glucose's contribution to various pathways. exlibrisgroup.com
Serotonin-D4, Glutamate-13C5, Choline-D9 Neurotransmitter Analysis Employed as internal standards to quantify key neurotransmitters in zebrafish brains, assessing the impact of sleep deprivation. nih.gov
This compound Amino Acid Metabolism Serves as a labeled analog for L-Norleucine, used as an internal standard for quantitative amino acid analysis. biocompare.compharmaffiliates.com

Tracking Carbon Flow and Metabolite Interconversions in Cellular Metabolism

This compound as an Internal Standard in Quantitative Metabolomics

One of the most significant applications of this compound is its use as an internal standard in quantitative metabolomics, particularly in mass spectrometry-based methods. pharmaffiliates.commedchemexpress.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and reproducibility of quantitative data. lcms.cz

Absolute quantification aims to determine the exact concentration of a metabolite in a sample. thermofisher.com This is typically achieved by creating a standard curve from a series of known concentrations of the analyte. thermofisher.com For endogenous compounds, creating a truly "blank" matrix for the standard curve is impossible. researchgate.net This challenge is overcome by using a stable isotope-labeled (SIL) internal standard, such as this compound. researchgate.net

The SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. medchemexpress.com By adding a known amount of this compound to each sample, it co-elutes with the endogenous L-Norleucine and experiences the same matrix effects and extraction losses. lcms.czresearchgate.net This allows for a highly accurate calculation of the endogenous analyte's concentration.

The development of such an assay requires rigorous validation to ensure its reliability. nist.gov Key validation parameters include:

Linearity: The assay must demonstrate a linear response across a range of concentrations. nist.gov

Precision and Accuracy: The method must be both repeatable and close to the true value. Intermediate precision for such methods is often expected to be below 10-15%. nist.gov

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. researchgate.net

Table 2: Hypothetical Validation Parameters for an LC-MS/MS Assay Using this compound

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) > 0.99 0.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 10 5 nmol/L
Intra-day Precision (%CV) < 15% 6.5%
Inter-day Precision (%CV) < 15% 8.9%
Accuracy (% Bias) Within ±15% -4.2%
Matrix Effect Consistent across different lots Factor of 0.92 (acceptable suppression)
Recovery Consistent and reproducible 95%

Targeted metabolomics focuses on the precise and quantitative analysis of a predefined set of metabolites. dkfz.de this compound is an ideal internal standard for targeted assays designed to quantify amino acids in various biological matrices, including plasma, tissues, and cell extracts. acs.orgnih.govnih.gov

In clinical and preclinical studies, accurate measurement of amino acid concentrations is crucial for diagnosing metabolic disorders and for understanding disease pathophysiology. liverpool.ac.ukmedinadiscovery.com For example, in a study analyzing the metabolic effects of prodrugs in tumor tissues, deuterated internal standards were used to quantify endogenous metabolites accurately. acs.org Similarly, deuterated standards like choline-d9 are used to profile choline (B1196258) metabolites in studies of hepatitis B virus replication, demonstrating the broad applicability of this approach. nih.gov The use of this compound in targeted panels ensures that the quantification of other amino acids is robust and reliable, which is essential for biomarker discovery and validation. medinadiscovery.com

Development and Validation of Absolute Quantification Analytical Assays

Investigation of Endogenous L-Norleucine and its Analogs Using Deuterated Standards

While often described as an unnatural amino acid, L-Norleucine has been detected in eukaryotes, from yeast to humans. Its precise endogenous role and metabolism are still areas of active investigation. Using this compound as an internal standard is the most accurate way to quantify the low levels of endogenous L-Norleucine present in biological systems. researchgate.net This allows researchers to distinguish between the naturally occurring compound and any exogenously supplied L-Norleucine, which is critical in studies examining its biological functions. nih.gov

Furthermore, deuterated standards are invaluable for studying the metabolism and effects of L-Norleucine analogs. Analogs such as 6-diazo-5-oxo-L-norleucine (DON) are potent inhibitors of enzymes that utilize glutamine and are used experimentally to probe glutamine metabolism. nih.govnih.gov When studying the systemic effects of such analogs, a panel of deuterated amino acid standards, including this compound, would be employed in a targeted metabolomics assay to obtain a precise quantitative profile of how the analog perturbs amino acid homeostasis. nih.govmetabolomicscentre.ca This approach provides a detailed understanding of the analog's mechanism of action and its downstream metabolic consequences.

Characterization of Non-Canonical Amino Acid Biosynthesis Pathways

The study of non-canonical amino acids (ncAAs) has expanded our understanding of biological systems beyond the 20 canonical amino acids. preprints.org NcAAs are derivatives of canonical amino acids and are crucial in the production of various pharmaceuticals. encyclopedia.pub this compound is instrumental in elucidating the biosynthetic pathways of ncAAs, which are often off-shoots of primary metabolic routes. nih.gov

In microorganisms like Escherichia coli, ncAAs such as norvaline and norleucine are synthesized from the branched-chain amino acid synthesis pathway, starting from pyruvate. encyclopedia.pubnih.gov This synthesis is often triggered by specific metabolic conditions, such as a high flux of glucose combined with the derepression of the enzymes in this pathway. nih.gov

The use of this compound in metabolic labeling studies allows researchers to trace the flow of atoms through these non-canonical pathways. nih.govbiorxiv.org By introducing this compound into a cell culture or organism, scientists can monitor its incorporation into proteins and identify other metabolites that become labeled with deuterium. This technique, known as stable isotope-resolved metabolomics (SIRM), helps to map the connections between different metabolic networks and uncover the enzymes involved. mdpi.com For instance, research has demonstrated that providing isotopically labeled precursors is a valid method to study the biosynthesis of ncAAs and their subsequent incorporation into proteins. preprints.org This approach is critical because the enzymes involved in these pathways often exhibit broad substrate promiscuity, making the pathways difficult to study otherwise. nih.gov

Table 1: Key Enzymes and Precursors in Non-Canonical Amino Acid Biosynthesis This table outlines the key enzymes and precursors involved in the biosynthesis pathways of several non-canonical amino acids, including L-Norleucine.

Non-Canonical Amino AcidPrecursor(s)Key Enzymes/PathwaysOrganism Example
L-Norleucine Pyruvate, Acetyl-CoABranched-chain amino acid synthesis route (e.g., LeuABCD, IlvCD) preprints.orgencyclopedia.pubEscherichia coli nih.gov
L-Norvaline PyruvateBranched-chain amino acid synthesis route (e.g., IlvCD) preprints.orgencyclopedia.pubEscherichia coli nih.gov
L-Homoserine AspartateAspartokinase, Aspartate-semialdehyde dehydrogenase, Homoserine dehydrogenase encyclopedia.pubEscherichia coli, Corynebacterium glutamate (B1630785) encyclopedia.pub
p-amino-phenylalanine ChorismatePapA, PapB, PapC encyclopedia.pubEscherichia coli biorxiv.org
L-Pyrrolysine L-LysinePylB, PylC, PylD preprints.orgencyclopedia.pubMethanogenic Archaea preprints.org

Role in Cellular Homeostasis and Stress Responses (e.g., competition with methionine)

Cellular homeostasis is the maintenance of a stable internal environment, and stress responses are the mechanisms that cells employ to counteract disturbances to this stability. jax.orgresearchgate.net L-Norleucine plays a significant role in studies of cellular stress, primarily due to its structural similarity to the canonical amino acid methionine. caltech.edu As isosteric molecules, norleucine can be mistakenly recognized by the cellular machinery responsible for protein synthesis, leading to its incorporation into proteins in place of methionine. caltech.eduncats.io

This competition with methionine is a form of cellular stress. The misincorporation of norleucine can alter protein structure and function, which the cell must manage to survive. mdpi.com this compound enables researchers to precisely quantify the extent of this misincorporation under various stress conditions. By using a methionine-auxotrophic strain of E. coli (a strain that cannot produce its own methionine), researchers can control the availability of methionine and norleucine in the growth medium and measure the resulting protein composition using mass spectrometry. caltech.edu

A notable study investigated the global replacement of all 13 methionine residues with norleucine in a cytochrome P450 BM-3 heme domain. caltech.edunih.gov This experiment provided insights into the functional consequences of such extensive amino acid replacement. While the thermostability of the enzyme was significantly reduced, the complete substitution with norleucine resulted in an almost twofold increase in peroxygenase activity. nih.gov This suggests that for some enzymes, the incorporation of a non-canonical amino acid can enhance certain catalytic properties, even while compromising others. caltech.edunih.gov The ability of an enzyme to tolerate such widespread substitution highlights the potential for engineering novel enzyme functions through the incorporation of unnatural amino acids. nih.gov

Table 2: Research Findings on Norleucine Incorporation and Enzyme Activity This table summarizes the results from an experiment replacing methionine with norleucine in the Cytochrome P450 BM-3 heme domain, demonstrating the impact on protein synthesis and enzyme function. caltech.edu

Experimental ConditionSupplement Added to MediumMethionine Replacement LevelRelative Peroxygenase Activity
TH-4(Met) (Control) 100 mg/L L-methionine0%~1.0x
TH-4(Mix) 300 mg/L L-norleucine + 10 mg/L L-methioninePartialNot specified, intermediate
TH-4(Nor) 300 mg/L L-norleucineComplete (all 13 sites)~1.8x

L Norleucine D9 in Mechanistic and Pathway Elucidation Studies

Deuterium (B1214612) Isotope Effects in Enzyme Reaction Mechanisms

Deuterated amino acids are invaluable probes for investigating the mechanisms of enzyme-catalyzed reactions. acs.orgresearchgate.netnih.govnih.gov The replacement of a hydrogen atom with a deuterium atom at or near a reaction center can influence the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orgwikipedia.org

The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step and characterizing the nature of the transition state. libretexts.orgillinois.eduosti.gov A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org

When a carbon-hydrogen (C-H) bond is replaced by a carbon-deuterium (C-D) bond, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. princeton.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The magnitude of this deuterium KIE, expressed as the ratio of the rate constants (kH/kD), provides critical information. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the rate-limiting step. libretexts.orglibretexts.org For example, a kH/kD value of around 7 was observed in the bromination of acetone, confirming that the tautomerization involving C-H bond breaking is the rate-determining step. libretexts.org

Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond cleavage is not part of the rate-limiting step. princeton.edu The magnitude of the KIE can also offer insights into the geometry of the transition state. princeton.educolumbia.edu Maximum KIE values are typically observed for symmetric, linear transition states where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu Deviations from this maximum can suggest an "early" or "late" transition state or a non-linear transfer geometry. princeton.edu Furthermore, secondary KIEs, where the isotope is not directly involved in bond breaking, can reveal changes in hybridization at adjacent carbon atoms during the transition state. libretexts.orgprinceton.edu

Table 1: Interpretation of Deuterium Kinetic Isotope Effects (KIE)

kH/kD ValueInterpretationImplication for Reaction Mechanism
> 2 (Normal KIE)C-H bond is broken/formed in the rate-limiting step.Provides strong evidence for the specific step that controls the overall reaction speed. libretexts.orglibretexts.org
≈ 1C-H bond cleavage is not involved in the rate-limiting step.Helps to rule out proposed mechanisms where C-H bond breaking is rate-determining. princeton.edu
< 1 (Inverse KIE)A bond to the isotope becomes stiffer in the transition state than in the reactant.Often seen in reactions involving changes in hybridization from sp2 to sp3 at the labeled position. princeton.edu
Variable (e.g., 2-8)Provides information about the transition state structure (e.g., symmetry, linearity).A larger KIE often suggests a more symmetric transition state. wikipedia.orgprinceton.edu

Isotopic labeling with deuterium is a fundamental technique for tracing the movement of atoms and understanding the stereochemical course of enzyme reactions. rsc.orgslideshare.netrsc.org Enzymes are chiral catalysts that exhibit remarkable stereospecificity, often distinguishing between chemically equivalent hydrogen atoms on a substrate. Using a deuterated substrate like L-Norleucine-d9 allows researchers to follow the fate of the deuterium label, revealing which specific hydrogen is transferred and to which face of an acceptor molecule it is added. rsc.orgacs.org

Studies on dehydrogenase enzymes, for example, have demonstrated that the transfer of hydrogen from a substrate to a pyridine (B92270) nucleotide cofactor is direct and stereospecific. rsc.org By using deuterated substrates, it was shown that different dehydrogenases transfer hydrogen to and from a specific side (the A- or B-face) of the nicotinamide (B372718) ring of cofactors like DPN (diphosphopyridine nucleotide). rsc.org Similarly, isotopic labeling studies on an isomerase/hydratase enzyme showed that a solvent deuteron (B1233211) was stereospecifically incorporated at two different carbon positions, which was consistent with an enzyme-catalyzed isomerization mechanism. acs.org This level of mechanistic detail is often impossible to obtain without the use of isotopic tracers. ias.ac.in

Probing Rate-Limiting Steps and Transition State Characterization

Elucidation of Specific Biochemical Pathways Using Isotopic Tracers

Stable isotope-labeled amino acids, including this compound, are indispensable tools for mapping metabolic pathways and quantifying the dynamics of biological molecules. metsol.com By introducing a labeled compound into a biological system, its journey through various metabolic transformations can be tracked.

L-Norleucine is a non-proteinogenic amino acid and a structural isomer of the essential branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine. medchemexpress.comnih.govwikipedia.org Due to this structural similarity, norleucine can act as an analog and competitor in biological processes involving BCAAs. nih.govpnas.org It has been used in preclinical models to probe BCAA metabolism and transport, particularly its competition with leucine for transport across the blood-brain barrier. nih.govoup.com

The use of deuterated this compound provides a distinct advantage in these studies. The heavy isotope label allows researchers to administer the analog and precisely track its absorption, distribution, and metabolic fate using mass spectrometry, distinguishing it from the body's natural pool of unlabeled amino acids. medchemexpress.com This approach helps to clarify the specific interactions of the analog within BCAA pathways without ambiguity. nih.gov

Stable isotope-labeled amino acids are central to the study of protein turnover—the continuous synthesis and degradation of proteins in the body. metsol.comnih.gov These dynamic processes are fundamental to growth, cellular maintenance, and adaptation to various stimuli. By introducing a tracer like this compound, researchers can measure the rates at which proteins are synthesized and broken down. metsol.commaastrichtuniversity.nl

In a typical experiment, a labeled amino acid is administered, and it becomes part of the precursor pool used for building new proteins. nih.gov Over time, this labeled amino acid is incorporated into proteins throughout the body. By taking tissue samples (e.g., muscle biopsies) and analyzing the isotopic enrichment of the amino acid within the proteins via mass spectrometry, the rate of protein synthesis can be calculated. nih.govmaastrichtuniversity.nl

Techniques such as the primed-dose continuous infusion of labeled amino acids and the use of deuterated water (D₂O) have become standard methods for quantifying protein turnover in vivo. nih.govphysiology.org D₂O labeling, for instance, leads to the incorporation of deuterium into non-essential amino acids like alanine (B10760859) through transamination reactions, which are then built into new proteins. physiology.org These methods have been instrumental in understanding how factors like nutrition, exercise, and disease states affect muscle protein metabolism. nih.govmaastrichtuniversity.nl

Table 2: Tracer Methodologies for Studying Protein Turnover

MethodologyPrincipleTypical Application
Continuous InfusionA labeled amino acid (e.g., [¹³C]leucine) is infused intravenously to achieve a steady-state enrichment in the precursor pool. Protein synthesis is calculated from its incorporation into tissue proteins. nih.govMeasuring acute changes in muscle and whole-body protein synthesis in response to nutrition or exercise. nih.gov
Flooding DoseA large bolus of a labeled amino acid is given to "flood" the precursor pools, simplifying calculations of synthesis rates over a short period.Measuring fractional synthesis rates in various tissues.
Deuterated Water (D₂O) LabelingD₂O is administered (often orally), and deuterium is incorporated into amino acids via metabolic pathways. The rate of protein synthesis is measured from the cumulative incorporation over days or weeks. physiology.orgAssessing long-term, cumulative protein synthesis rates, providing insights into chronic adaptations. physiology.orgphysoc.org
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Two cell populations are grown in media containing "light" (normal) or "heavy" (isotope-labeled) amino acids. Protein abundance and turnover can be compared quantitatively after mixing the cell lysates. nih.govwikipedia.orgQuantitative proteomics to study changes in protein expression, turnover, and post-translational modifications in cell-based models. nih.govwikipedia.org

Investigating the Role of Norleucine in Branched-Chain Amino Acid Metabolism Analogs

Applications in Investigating Cellular Signaling Networks and Molecular Interactions

The application of stable isotope labeling extends to the complex field of cellular signaling. wikipedia.org SILAC has emerged as a particularly powerful method for quantitative proteomics, enabling the detailed study of signal transduction pathways. nih.govacs.org In this approach, cells are cultured in media containing either normal amino acids or their "heavy" stable isotope-labeled counterparts, such as this compound. nih.gov

When cells from the two conditions (e.g., stimulated with a growth factor vs. unstimulated) are combined, their proteins can be distinguished by mass spectrometry due to the mass difference imparted by the isotopic label. wikipedia.org This allows for the precise relative quantification of thousands of proteins simultaneously. This technique has been successfully used to identify new components of signaling pathways by quantifying changes in protein phosphorylation—a key regulatory post-translational modification—following receptor activation. nih.govacs.org By comparing the phosphoproteome of stimulated and unstimulated cells, researchers can map the dynamic protein-protein interactions and enzymatic activities that constitute a signaling network. acs.org

Future Directions and Emerging Research Avenues for L Norleucine D9

Integration with Multi-Omics Approaches for Holistic Biological Understanding

A holistic view of biological systems requires the integration of data from various "omics" fields, such as genomics, proteomics, and metabolomics. L-Norleucine-d9 is poised to become an integral tool in multi-omics studies, particularly in connecting proteomics and metabolomics to provide a dynamic picture of cellular function.

As a non-proteogenic amino acid, L-Norleucine can be incorporated into proteins, making its deuterated form, this compound, an excellent tracer for studying protein synthesis and turnover. chemsrc.commedchemexpress.com In a multi-omics workflow, researchers can introduce this compound to cell cultures or model organisms. Subsequent analysis using mass spectrometry can track the incorporation of the heavy isotope into newly synthesized proteins (proteomics) and simultaneously trace its metabolic fate through various biochemical pathways (metabolomics). nih.gov

This dual-purpose capability allows for the direct correlation of protein dynamics with metabolic shifts. For instance, in studies of metabolic diseases or cancer, this compound can help elucidate how changes in protein expression impact metabolic networks and vice versa. nih.govnih.gov Recent studies have utilized multi-omics approaches to identify metabolic markers for disease prognosis, a field where stable isotope tracers like this compound can provide critical data on pathway flux. nih.gov By tracing the labeled atoms, researchers can quantify the flow of metabolites through pathways like the branched-chain amino acid (BCAA) metabolism, which is often dysregulated in various diseases. nih.govnih.gov This integrated approach provides a more comprehensive understanding than either proteomics or metabolomics alone.

Advancements in High-Throughput this compound Application Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology, enabling the rapid testing of thousands of compounds. The integration of this compound into HTS platforms, particularly those based on mass spectrometry (MS), offers significant advantages in terms of accuracy and throughput.

In HTS assays, this compound can be used as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantification in mass spectrometry as it closely mimics the analyte of interest, correcting for variations in sample preparation and instrument response. By adding a known amount of this compound to each well of a microplate, researchers can accurately quantify the corresponding unlabeled L-Norleucine or other analytes in a high-throughput manner. medchemexpress.commedchemexpress.com

Furthermore, this compound can be used in HTS functional assays to screen for modulators of protein synthesis or amino acid metabolism. For example, a screen could be designed to identify drugs that alter the rate of protein synthesis in cancer cells by measuring the incorporation of this compound into the cellular proteome. Advances in automated sample preparation and rapid MS analysis make it feasible to apply such detailed mechanistic assays on a large scale, accelerating the identification of novel therapeutic agents. medchemexpress.com

Novel Synthetic Strategies for Advanced Isotopic Probes with Enhanced Specificity

The utility of an isotopic probe is directly related to the precision and efficiency of its synthesis. Recent advancements in synthetic organic chemistry are providing novel methods for creating deuterated amino acids like this compound with high isotopic purity and stereoselectivity. j-parc.jpacs.org These methods are crucial for developing the next generation of isotopic probes with enhanced specificity for targeted research applications.

One promising area is the development of site-selective deuteration techniques. j-parc.jp Traditional methods often result in deuteration at multiple positions, but newer strategies allow for the precise placement of deuterium (B1214612) atoms. For example, calcium(II)-catalyzed reductive deuteration amination has been shown to be a highly efficient method for incorporating deuterium at the α-position of amino acids. researchgate.net This process uses a deuterium source like a d2-Hantzsch ester in the presence of a calcium catalyst to achieve excellent deuterium incorporation (>99% D) under mild conditions. researchgate.net Other methods, such as those using platinum or palladium catalysts, can also achieve selective deuteration. j-parc.jp

Enantioselective synthesis is another critical frontier, ensuring that the biological activity of the L-enantiomer is not compromised by the presence of the D-enantiomer. acs.org Researchers have developed simple and efficient methods for the α-deuteration of amino acids that proceed with high retention of the original stereochemistry, eliminating the need for expensive chiral sources or complex purification steps. acs.org

Table 1: Comparison of Modern Synthetic Strategies for Deuterated Amino Acids
Synthetic StrategyKey FeaturesDeuterium SourceCatalyst/ReagentAdvantagesReference
Calcium(II)-Catalyzed Reductive Deuteration AminationSelective N-α-deuteration of amino acids from keto acids.d2-Hantzsch esterCa(NTf2)2 in HFIPHigh efficiency (>99% D), mild reaction conditions, environmentally benign catalyst. researchgate.net
Enantioretentive α-DeuterationRetains the stereochemistry of the starting amino acid.Ethanol-d1 (EtOD)Sodium ethoxide (NaOEt)Simple procedure, no external chiral sources needed, high stereoselectivity. acs.org
Metal-Catalyzed H/D ExchangeCatalytic exchange of hydrogen for deuterium on the amino acid backbone or side chain.Deuterium oxide (D2O)Platinum or Palladium on Carbon (Pt/C, Pd/C)Can achieve high levels of deuteration (>95%), applicable to various amino acids. nih.goveuropa.eu

These advanced synthetic methods will enable the creation of highly specific this compound probes, potentially with deuterium labels at specific positions along the carbon chain, allowing for more detailed tracking in metabolic studies.

Computational Modeling and Isotopic Simulation Studies for Predictive Research

Computational chemistry and systems biology are transforming how isotopic labeling experiments are designed and interpreted. researchgate.netosti.gov Predictive modeling allows researchers to simulate the metabolic fate of this compound before conducting complex and expensive laboratory experiments.

Frameworks for modeling isotopic labeling can simulate the distribution of isotopes through complex biochemical reaction networks. osti.gov By inputting a known metabolic map and the isotopic signature of this compound, these models can predict the labeling patterns of dozens or even hundreds of downstream metabolites. This predictive power helps in optimizing experimental design, such as selecting the most informative time points for sample collection. nih.gov

Moreover, deep learning and artificial neural networks are being developed to infer metabolic fluxes directly from isotope labeling data. nih.gov These models can be trained on simulated data to recognize the complex relationships between pathway activity and the resulting mass isotopomer distributions. This approach has the potential to overcome some of the computational bottlenecks associated with traditional metabolic flux analysis, making it more accessible for a wider range of researchers. nih.govnih.gov

Computational tools are also instrumental in the discovery of new labeling reactions. For example, a novel isotopic labeling process was discovered based on a reaction mechanism first identified through computer modeling, highlighting the power of in silico approaches to drive innovation in chemical synthesis.

Expanding the Scope of this compound in In Vitro and In Vivo Systems Research (excluding human trials)

The application of this compound as a metabolic tracer is expanding into a diverse range of in vitro and in vivo research areas, providing valuable insights into physiology and disease pathophysiology in non-human systems. medchemexpress.comtaylorfrancis.com

In vitro, this compound is a valuable tool for studying cellular metabolism in various model organisms, from bacteria to protozoan parasites. For example, in studies of Leishmania, a parasite that relies on exogenous amino acids, this compound could be used in defined culture media to trace amino acid utilization and identify critical metabolic pathways that could be targeted for drug development. gla.ac.uk

In vivo, animal models are crucial for understanding systemic metabolism. taylorfrancis.com this compound can be administered to animals, such as pigs or rodents, to study protein turnover in specific tissues like skeletal muscle or to investigate the metabolic fate of amino acids under different physiological or pathological conditions. medchemexpress.comnih.gov For instance, the unlabeled form, L-Norleucine, has been used to study protein synthesis in skeletal muscle, and the deuterated version provides a stable, non-radioactive method for quantifying these dynamics. chemsrc.commedchemexpress.com The use of this compound in conjunction with other labeled compounds can also help dissect complex metabolic interactions in vivo. nih.gov

Table 2: Potential In Vitro and In Vivo Research Applications for this compound
Research AreaModel SystemApplication of this compoundScientific QuestionReference
Muscle PhysiologyRodent models (e.g., rats)Tracer for protein synthesisHow does exercise or disease affect protein turnover rates in skeletal muscle? medchemexpress.comchemsrc.com
Infectious DiseaseLeishmania promastigotes (in vitro)Tracer in defined mediaWhich amino acid metabolic pathways are essential for parasite viability? gla.ac.uk
Metabolic DiseasePig modelsMetabolic flux analysis tracerHow are amino acid metabolic networks altered in models of insulin (B600854) resistance? nih.gov
Cancer MetabolismZebrafish modelsMulti-omics tracerHow does the tumor microenvironment alter protein and amino acid metabolism? researchgate.net
ToxicologyIn vitro liver S9 fractionsInternal standard and tracerWhat are the metabolic pathways of novel compounds and how do they compare across species? nih.gov

These preclinical studies are essential for building the foundational knowledge required to understand complex biological processes and pathologies, with this compound serving as a versatile and powerful investigational tool.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and WHMIS guidelines for chemical handling. Use fume hoods for synthesis steps, wear nitrile gloves, and store compounds in airtight containers at -20°C to prevent degradation. Monitor deuterium release via environmental MS screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.